molecular formula C10H11FO2 B1400043 2-(2-Fluoro-5-methylphenoxymethyl)-oxirane CAS No. 1343663-06-8

2-(2-Fluoro-5-methylphenoxymethyl)-oxirane

Cat. No. B1400043
CAS RN: 1343663-06-8
M. Wt: 182.19 g/mol
InChI Key: JLYPFBNZPMKYOF-UHFFFAOYSA-N
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Description

“2-Fluoro-5-methoxyphenylboronic acid” is a compound that has a molecular formula of C7H8BFO3 . It is a white to yellow solid with a melting point of 195°C to 196°C . It is commonly used in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds involves the piperidine catalyzed Knoevenagel condensation of ring-disubstituted benzaldehydes and 2-methoxyethyl cyanoacetate . The resulting acrylates were then copolymerized with styrene in a solution with radical initiation .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-5-methoxyphenylboronic acid” is represented by the InChI Key IPTZOWYBCLEBOE-UHFFFAOYSA-N . The molecular weight of this compound is 169.95 g/mol .


Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters, which are similar to the compound , has been reported . This process involves a radical approach and is paired with a Matteson–CH2–homologation .


Physical And Chemical Properties Analysis

“2-Fluoro-5-methoxyphenylboronic acid” is a solid with a melting point of 195°C to 196°C . It has a molecular weight of 169.95 g/mol .

Scientific Research Applications

Chiral Resolution Reagent

  • Application : 2-(2-Fluoro-5-methylphenoxymethyl)-oxirane serves as a chiral resolution reagent. This compound, derived from enantiopure (2S,3S)-phenylglycidol, facilitates the analysis of scalemic mixtures of amines by reacting with a variety of α-chiral primary and secondary amines in a regioselective ring-opening manner. This makes it a versatile tool in stereochemical studies, particularly in identifying and quantifying diastereomeric products using NMR and HPLC techniques (Rodríguez-Escrich et al., 2005).

Versatile Fluorinated Chiron

  • Application : This compound is recognized for its role as a versatile fluorinated chiron. It has been used in reactions to generate a range of useful derivatives. This includes its interaction with diazomethane and optically pure 1-fluoro-3-(4-methylphenylsulphinyl)propan-2-one, leading to regio- and stereo-selective openings of the oxirane ring (Arnone et al., 1992).

Synthesis of Enantiomerically Pure Nucleosides

  • Application : In the field of medicinal chemistry, this compound contributes to the synthesis of enantiomerically pure 4′-fluoroalkyl-2,3′-dideoxy nucleosides. This process involves the elaboration of 2-(fluoromethyl)-2-[(4-methylphenylsulphinyl)methyl] oxirane to a 4′-fluoromethyl lactol followed by condensation with activated thymine and reductive benzylation (Bravo et al., 1994).

Electropolymerization in Materials Science

  • Application : The compound is also significant in the field of materials science, particularly in electropolymerization processes. It's utilized in the synthesis of polymers with notable electrochromic properties, such as poly(hydroxymethylated-3,4-ethylenedioxylthiophene) and poly(2-((2,3-dihydrothieno[3,4-b]dioxin-2-yl)methoxy)methyl oxirane). These polymers demonstrate reversible oxidation-reduction with color changes, indicating their potential in electrochromic applications (Zhang et al., 2014).

Modification of Cyanate Ester Resins

  • Application : In advanced composite materials, 2-(2-Fluoro-5-methylphenoxymethyl)-oxirane is used to modify cyanate ester resins, enhancing their dielectric properties, mechanical strength, and thermal stability. This makes them suitable for high-performance applications like radomes and antenna systems in aircraft (Gu et al., 2017).

Safety and Hazards

“2-Fluoro-5-methoxyphenylboronic acid” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-[(2-fluoro-5-methylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7-2-3-9(11)10(4-7)13-6-8-5-12-8/h2-4,8H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYPFBNZPMKYOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Fluoro-5-methylphenoxy)methyl]oxirane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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